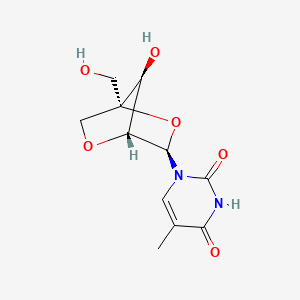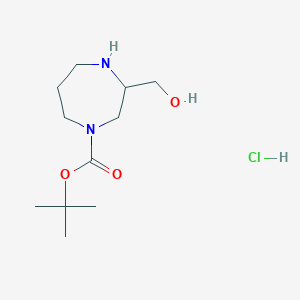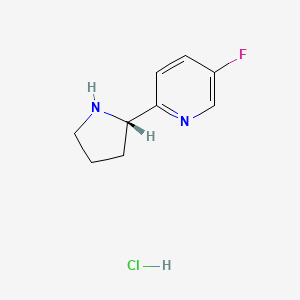
(3-Phenylpyridin-2-yl)methanol
説明
“(3-Phenylpyridin-2-yl)methanol” is a chemical compound with the formula C₁₂H₁₁NO. It has a molecular weight of 185.222 g/mol . It is used for research purposes .
Molecular Structure Analysis
The pyridine and phenyl rings in “(3-Phenylpyridin-2-yl)methanol” are inclined to each other by 71.42 (10)°. In the crystal, O—H N hydrogen bonds link the molecules into helical chains extending along the c-axis direction .Physical And Chemical Properties Analysis
“(3-Phenylpyridin-2-yl)methanol” has a molecular weight of 185.222 g/mol . No additional physical and chemical properties were found in the search results.科学的研究の応用
Structural and Mechanistic Insights
(3-Phenylpyridin-2-yl)methanol is synthesized through a reaction involving the conversion of a ketone to the corresponding alcohol. This synthesis, detailed in Anga et al. (2014), was established using X-ray diffraction analysis and quantum mechanics to understand the mechanism of formation. This research provides insights into the molecular structure and bonding mechanisms of such compounds, essential in various chemical research fields (Anga, Biswas, Kottalanka, Mallik, & Panda, 2014).
Catalytic Applications
(3-Phenylpyridin-2-yl)methanol is used in the synthesis of catalytic complexes. For instance, Maas, Schäffler, and Buck (2008) reported the use of 2-phenylpyridine in the formation of ruthenium(II) complexes. These complexes have potential applications in catalysis, an essential aspect of industrial and pharmaceutical chemistry (Maas, Schäffler, & Buck, 2008).
Biocatalysis
In biocatalysis, Lactobacillus paracasei BD101 has been used for the asymmetric reduction of heteroaryl ketones, including phenyl(pyridin-2-yl)methanone, to produce (S)-phenyl(pyridin-2-yl)methanol. Şahin, Serencam, and Dertli (2019) demonstrated this process's enantioselectivity and high conversion level, indicating its potential for producing chiral compounds in pharmaceuticals (Şahin, Serencam, & Dertli, 2019).
Organic Synthesis
The compound is also utilized in organic synthesis. For example, Reddy et al. (2012) described its role in the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives. Such synthetic processes are vital in developing novel organic molecules for various applications (Reddy, Reddy, Lakshumma, Narasimhulu, Yadav, Sridhar, Reddy, & Kunwar, 2012).
特性
IUPAC Name |
(3-phenylpyridin-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-9-12-11(7-4-8-13-12)10-5-2-1-3-6-10/h1-8,14H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKSDMXHYAGBSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Phenylpyridin-2-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



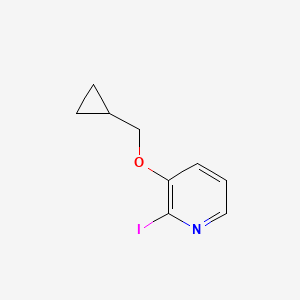


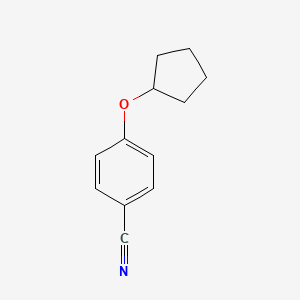
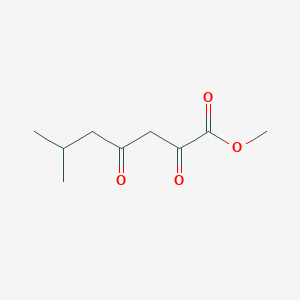
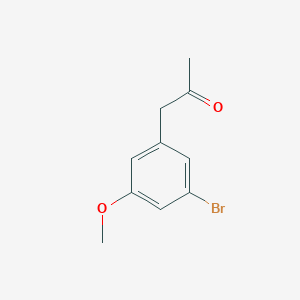
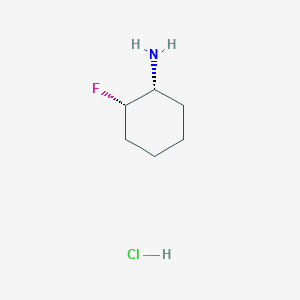

![{2-[3-(2-Aminoethyl)phenyl]phenyl}methanol](/img/structure/B3114977.png)

